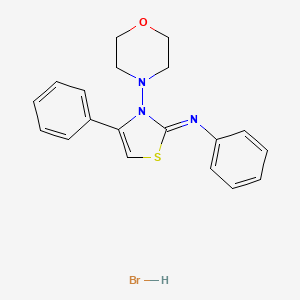
(Z)-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a thiazolylidene-aniline derivative that has been shown to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
- Preparation of Advanced Pharmaceutical Intermediates: A study demonstrated the use of similar thiazole derivatives in the preparation of pharmaceutical intermediates, showcasing the potential of such compounds in drug synthesis and modification (Drapak et al., 2022).
Biological Activity and Potential Therapeutic Applications
- Antimicrobial Activity: Research on analogs of thiazole derivatives has shown their potential as antimicrobial agents. For instance, one study synthesized adamantane-isothiourea hybrid derivatives containing morpholine and evaluated their antimicrobial activity (Al-Wahaibi et al., 2017).
- Evaluation in Antitubercular Activity: Certain compounds structurally related to (Z)-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide have demonstrated good antitubercular activities, suggesting potential application in treating tuberculosis (Başoğlu et al., 2012).
Material Science and Corrosion Inhibition
- Corrosion Inhibition: Research has shown that certain thiazole derivatives can act as effective corrosion inhibitors. One study highlighted the use of a thiophene Schiff base derivative in inhibiting corrosion of mild steel, indicating that similar thiazole compounds could have applications in material science (Daoud et al., 2014).
Polymerization and Chemical Synthesis
- Role in Polymerization Reactions: Some thiazole compounds have been used in the synthesis of zinc anilido-oxazolinate complexes, which are initiators for ring-opening polymerization, suggesting a potential role for this compound in polymer chemistry (Chen et al., 2007).
Eigenschaften
IUPAC Name |
3-morpholin-4-yl-N,4-diphenyl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS.BrH/c1-3-7-16(8-4-1)18-15-24-19(20-17-9-5-2-6-10-17)22(18)21-11-13-23-14-12-21;/h1-10,15H,11-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTQRYWPRLCKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C(=CSC2=NC3=CC=CC=C3)C4=CC=CC=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

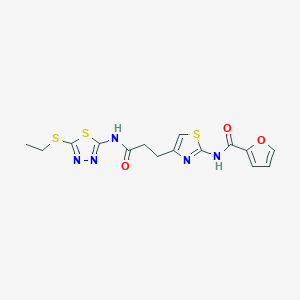
![1-Phenyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2823645.png)
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide](/img/structure/B2823648.png)

![2-Amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride](/img/structure/B2823652.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate](/img/structure/B2823653.png)
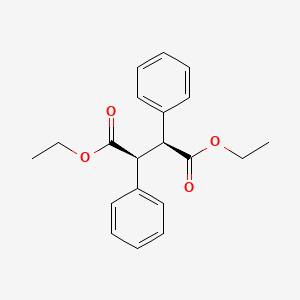
![1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2823656.png)
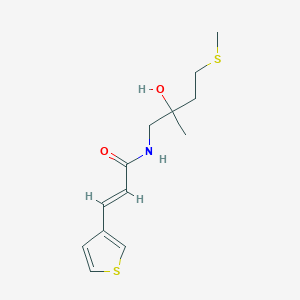
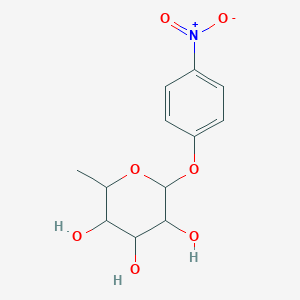
![3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2823663.png)
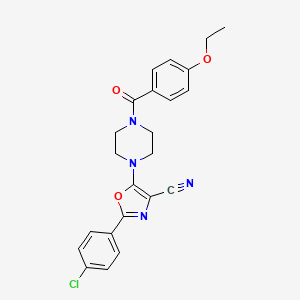
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2823665.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2823666.png)